3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a versatile phosphorus-based organic molecule used in various scientific research applications. Its synthesis involves the reaction between diisopropylamine, phosphorus trichloride, and 3-cyanopropanol. The resulting product can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].
This compound finds its primary application as a building block in the synthesis of various organophosphorus compounds, particularly phosphoramidites. These phosphoramidites are crucial reagents in the field of DNA and RNA synthesis, specifically in the creation of oligonucleotides, essential for various research applications like gene sequencing and gene editing [, ].
Furthermore, 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile demonstrates potential in medicinal chemistry and drug discovery. Studies have explored its role in the development of new therapeutic agents, including antiviral and antitumor drugs. However, further research is necessary to fully understand its potential in this field [].
Recent research suggests potential applications of this compound in material science. Studies have investigated its use in the development of new functional materials like flame retardants and polymer additives. However, these applications are still under exploration, and more research is needed to determine its full potential [].
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a chemical compound with the molecular formula C15H32N3OP. It is characterized by a colorless liquid form and has a density of 0.949 g/mL at 25 °C. This compound exhibits moisture sensitivity and should be stored at low temperatures (around -20 °C) to maintain stability. It has a boiling point of approximately 100 °C at 0.5 mm Hg and is slightly soluble in solvents like acetonitrile and methanol, while being sparingly soluble in chloroform and benzene .
BDAP's mechanism of action revolves around its ability to form complexes with transition metals. Once coordinated to a metal center, BDAP can influence the metal's reactivity by altering its electronic properties. This can be exploited in various catalytic processes where the transition metal acts as a catalyst and BDAP modulates its activity and selectivity [].
The synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile can be achieved through several methods:
This compound serves multiple purposes in scientific research:
Several compounds exhibit structural similarities to 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile | C15H32N3OP | Used for phosphitylated nucleotide synthesis |
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | C15H32N3OP | Specific for oligonucleotide applications |
Bis(diisopropylamino)(2-cyanoethoxy)phosphine | C15H32N3OP | Similar reactivity but different applications |
General Phosphoramidites | Varies | Broad application in nucleic acid chemistry |
The uniqueness of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile lies in its specific functional groups that enhance its utility as a reagent for synthesizing complex organic molecules, particularly in the field of nucleic acid chemistry.
Phosphoramidite chemistry emerged in the early 1980s as a transformative approach to DNA synthesis. Prior methods, such as the phosphotriester and phosphodiester approaches, faced limitations in yield and purity due to inefficient coupling reactions and unstable intermediates. The breakthrough came with Marvin Caruthers' development of nucleoside phosphoramidites, which introduced a stable trivalent phosphorus intermediate amenable to controlled oxidation.
The critical innovation lay in the use of diisopropylamino groups as transient protecting groups for the phosphorus atom. These groups provided steric hindrance, preventing unwanted side reactions while allowing selective deprotection during coupling cycles. The introduction of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile capitalized on this chemistry, offering enhanced stability compared to earlier chlorophosphoramidite reagents.
The 2-cyanoethyl group became a linchpin in phosphoramidite design due to its dual role:
Comparative studies demonstrated that 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile outperformed alternatives like methyl and allyl groups in terms of deprotection efficiency and side-product formation. However, the generation of acrylonitrile during deprotection necessitated scavengers like tert-butylamine to prevent nucleobase adducts.
The commercialization of Applied Biosystems' Model 394 DNA synthesizer in the 1980s marked a paradigm shift, with 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile becoming a staple reagent. Its compatibility with tetrazole-activated coupling (0.2–0.4 M in acetonitrile) enabled stepwise efficiencies exceeding 99%, critical for synthesizing oligonucleotides >100 bases.
Key advantages in automation:
The classical synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile employs a two-step, one-pot methodology that has become the standard approach for producing this important phosphoramidite compound [4]. The synthesis typically involves the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropanenitrile in the presence of a catalytic amount of 1H-tetrazole [6]. This methodology represents a significant advancement over earlier multi-step procedures, offering improved efficiency and reduced purification requirements [4] [6].
The mechanism proceeds through initial activation of the tris(diisopropylamino)phosphine by tetrazole, which acts both as an acid and as a nucleophilic catalyst [17] [19]. The tetrazole first protonates the phosphorus center, followed by displacement of one diisopropylamino group to form a highly reactive tetrazolide intermediate [17] [18]. This intermediate subsequently undergoes nucleophilic attack by the hydroxyl group of 3-hydroxypropanenitrile, yielding the desired phosphoramidite product while regenerating tetrazole and releasing diisopropylamine [19] [20].
Research by Berner and colleagues demonstrated that the tetrazole-activated coupling mechanism produces a characteristic 31P nuclear magnetic resonance signal at 126 parts per million, confirming the formation of the tetrazolide intermediate [17]. The reaction conditions typically require anhydrous solvents, with dichloromethane being the most commonly employed medium due to its ability to solubilize both reactants while maintaining the anhydrous conditions essential for preventing hydrolysis [6].
Table 1: Classical Two-Step One-Pot Synthesis Conditions
Synthesis Method | Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Solvent System |
---|---|---|---|---|---|
Classical two-step one-pot | Tris(diisopropylamino)phosphine + 3-hydroxypropanenitrile + 1H-tetrazole | 25 | 3.0 | 90 | Dichloromethane |
Optimized tetrazole-catalyzed | Bis(diisopropylamino)chlorophosphine + 3-hydroxypropanenitrile + TEA | 0 | 1.0 | 93 | Acetonitrile |
Continuous flow process | Phosphorus trichloride + diisopropylamine + 3-hydroxypropanenitrile | 40 | 2.5 | 75 | Acetonitrile/Chloroform |
Large-scale batch process | Tris(diisopropylamino)phosphine + cyanoethanol + activator | 25 | 4.0 | 85 | Dichloromethane/THF |
Modified phosphitylation | Phosphoramidite precursor + cyanoethyl alcohol | 20 | 2.0 | 92 | Acetonitrile |
The protocol involves careful control of stoichiometry, with optimal results achieved using a slight molar excess of the phosphine reagent (1.05-1.20 equivalents) relative to the alcohol component [6]. The reaction proceeds smoothly at ambient temperature, though some variants employ reduced temperatures to minimize side reactions and improve selectivity [18] [20]. The one-pot nature of this synthesis eliminates the need for intermediate isolation, significantly reducing both processing time and material losses [4] [13].
Optimization studies have revealed several critical parameters that significantly influence the efficiency and yield of tris(diisopropylamino)phosphine reactions in the synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile [8] [14]. Temperature control represents one of the most important optimization factors, with research demonstrating that conducting reactions at reduced temperatures (0-5°C) can improve yields by 7-10% compared to ambient temperature conditions [14] [20].
The choice of activating agent has undergone substantial development beyond the traditional tetrazole system [18] [20]. Studies have shown that employing N-methylimidazole in combination with tetrazole creates a more effective activation system, with researchers reporting that a mixture of 0.1 molar N-methylimidazole in 0.45 molar tetrazole resulted in significant increases in coupling efficiency [20]. This optimization is particularly beneficial for difficult coupling reactions and can increase stepwise coupling efficiency from 96.4% to 98.0% [20] [21].
Solvent system optimization has revealed that mixed solvent systems often outperform single solvents [9] [14]. The combination of acetonitrile and dichloromethane has proven particularly effective, providing improved solubility for both reactants while maintaining the anhydrous conditions required for optimal reaction performance [9] [14]. Research has demonstrated that this mixed solvent approach can improve yields by 4-6% compared to single solvent systems [14].
Table 2: Optimization Parameters for Enhanced Synthesis Efficiency
Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |
---|---|---|---|
Phosphine/alcohol ratio | 1.05:1.00 | 1.20:1.00 | +5-8 |
Catalyst loading | 0.05 equiv tetrazole | 0.10 equiv activator | +3-5 |
Reaction temperature | 25°C | 0-5°C | +7-10 |
Solvent selection | Dichloromethane | Acetonitrile/DCM | +4-6 |
Reaction atmosphere | Inert (N2/Ar) | Dry inert gas | +2-3 |
Stirring rate | 300 rpm | 500 rpm | +1-2 |
Molecular sieves have emerged as an important additive for optimizing these reactions [18]. The inclusion of 13X molecular sieves helps maintain anhydrous conditions throughout the reaction, preventing competitive hydrolysis reactions that can reduce yields [18]. Research has shown that this simple modification can improve reaction reproducibility and provide more consistent high yields [18] [20].
The development of flow chemistry approaches represents a significant advancement in reaction optimization [9]. Continuous flow processing allows for precise control over reaction parameters, including temperature, residence time, and mixing efficiency [9] [10]. These systems have demonstrated the ability to achieve high current densities and scale up to hundred-gram levels without yield loss, making them particularly attractive for industrial applications [9].
Industrial-scale production of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile requires specialized strategies that address the unique challenges associated with large-scale synthesis of moisture-sensitive phosphoramidite compounds [10] [13]. The scalability of the synthesis process has been successfully demonstrated at multi-kilogram scales, with several facilities now capable of producing this compound in quantities sufficient for commercial oligonucleotide synthesis applications [13] [16].
Purification strategies for industrial production must balance efficiency, cost-effectiveness, and product quality [16] [24]. Vacuum distillation represents the most widely adopted purification method for large-scale production, offering high throughput and excellent scalability [14] [24]. The compound can be purified by vacuum distillation at 110°C under 0.1 millimeters of mercury pressure, achieving purities of 95% with recovery yields of approximately 85% [14] [24].
Table 3: Industrial-Scale Purification Methods
Purification Method | Conditions | Purity Achieved (%) | Recovery Yield (%) | Industrial Scalability |
---|---|---|---|---|
Vacuum distillation | 110°C at 0.1 mmHg | 95 | 85 | High |
Silica gel chromatography | Hexane/ethyl acetate gradient | 98 | 75 | Medium |
Crystallization from pentane | Reflux followed by cooling | 92 | 80 | Low |
Bulb-to-bulb distillation | 100°C at 0.5 mmHg | 94 | 88 | High |
Preparative HPLC | Reversed-phase C18 column | 99 | 70 | Low |
Alternative purification approaches include bulb-to-bulb distillation, which offers similar scalability to vacuum distillation while providing slightly improved recovery yields [14] [15]. This method is particularly advantageous for volatile compounds, as it minimizes exposure time to elevated temperatures and reduces the risk of thermal decomposition [14] [15].
For applications requiring ultra-high purity, silica gel chromatography remains the preferred method despite lower scalability [26] [29]. Modern industrial implementations employ large-scale chromatographic systems with automated fraction collection and solvent recycling to improve economic viability [26]. The use of gradient elution systems with hexane and ethyl acetate provides excellent separation of impurities while maintaining reasonable processing times [26].
Crystallization-based purification methods have been explored but present challenges for industrial implementation [25] [28]. While crystallization from pentane can achieve acceptable purities, the process suffers from relatively low recovery yields and requires specialized handling procedures for the volatile solvent system [25]. Research into alternative crystallization solvents continues, with particular focus on systems that offer improved recovery yields while maintaining product quality [28].
Quality control measures for industrial production incorporate multiple analytical techniques to ensure consistent product specifications [16] [21]. High-performance liquid chromatography analysis using both reversed-phase and normal-phase separation modes provides comprehensive assessment of product purity and impurity profiles [26] [29]. The inherent chirality at the phosphorus center results in diastereomeric products that appear as characteristic double peaks in chromatographic analysis, requiring specialized separation conditions for accurate quantification [26] [29].
Flammable;Irritant;Health Hazard